L-Serina-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Serine-13C3 is a non-essential amino acid that is synthesized from 3-phosphoglycerate in a multistep biosynthesis . It is used as an internal standard for the quantification of L-serine by GC- or LC-MS . It is also used as a standard in qualitative and/or quantitative, MS-based experiments .

Synthesis Analysis

L-Serine is synthesized from central metabolic pathway intermediates . The synthesis of L-Serine involves a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

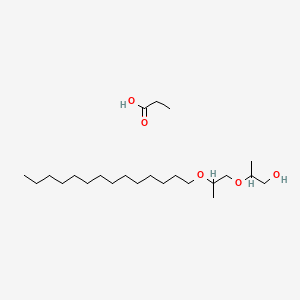

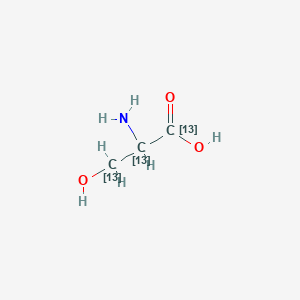

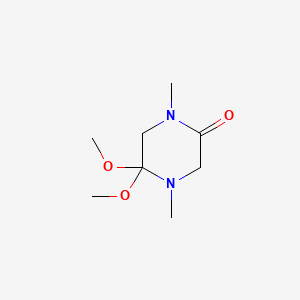

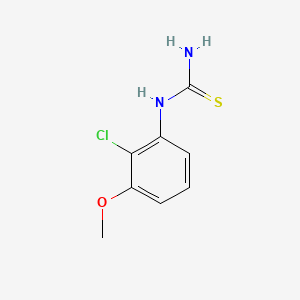

The linear formula of L-Serine-13C3 is HO13CH213CH (15NH2)13CO2H . It is a polar, uncharged (at physiological pH), aliphatic amino acid .Chemical Reactions Analysis

L-Serine-13C3 is produced from 3-phosphoglycerate in a multistep biosynthesis . The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Physical And Chemical Properties Analysis

L-Serine is a polar, uncharged (at physiological pH), aliphatic amino acid . It is synthesized from central metabolic pathway intermediates .Aplicaciones Científicas De Investigación

Metabolómica y Metabolismo Celular

L-Serina-13C3 se utiliza en metabolómica, el estudio a gran escala de pequeñas moléculas, comúnmente conocidas como perfiles metabólicos, dentro de células, biofluidos, tejidos u organismos . Se utiliza como un estándar en experimentos cualitativos y/o cuantitativos basados en espectrometría de masas .

Espectrometría de Masas Clínica

This compound se utiliza en espectrometría de masas clínica, una poderosa técnica analítica utilizada para la medición cuantitativa de analitos . Proporciona alta precisión, exactitud y un amplio rango dinámico para la detección y cuantificación de compuestos .

Investigación Neurológica

L-Serina desempeña un papel vital en la síntesis de proteínas, la proliferación celular, el desarrollo y la formación de esfingolípidos en el sistema nervioso central . Ejerce sus efectos a través de la activación de los receptores de glicina y la regulación al alza de PPAR-γ, lo que da como resultado la síntesis de neurotransmisores, la neuroprotección y los efectos antiinflamatorios .

Potencial Terapéutico en Enfermedades Neurológicas

L-Serina muestra potencial como agente protector en varias enfermedades neurológicas y trastornos neurodegenerativos . La deficiencia de L-Serina y sus productos posteriores se ha relacionado con déficits neurológicos graves .

Síntesis de Purinas y Pirimidinas

This compound se utiliza en la síntesis de purinas y pirimidinas, que son componentes vitales del ADN, ARN y la energía celular, y los sistemas de transducción de señales .

Compuesto Proteinogénico

L-Serina es un compuesto proteinogénico, lo que significa que se incorpora directamente a las proteínas durante la traducción <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Mecanismo De Acción

Target of Action

L-Serine-13C3 is a variant of the amino acid L-Serine, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the various proteins within the body that it helps to construct. It plays a central role in cellular proliferation .

Mode of Action

L-Serine-13C3 interacts with its targets by being incorporated into proteins during the process of protein synthesis . This incorporation happens during the translation phase of protein synthesis, where the L-Serine-13C3 is added to the growing polypeptide chain.

Biochemical Pathways

L-Serine is synthesized from central metabolic pathway intermediates . It plays a role in the biosynthesis pathways of other amino acids and even phospholipids . Furthermore, L-Serine can be a substrate for a Ser/Thr dehydratase, resulting in pyruvate and 2-oxobutyrate, thus being an amino acid with anaplerotic potential .

Result of Action

The result of L-Serine-13C3’s action is the creation of proteins that are essential for various biological functions. These proteins contribute to cellular structure, function, and regulation of the body’s tissues and organs .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

L-Serine-13C3 is involved in numerous biochemical reactions, primarily as a precursor to other amino acids and biomolecules. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are involved in its biosynthesis from 3-phosphoglycerate . These interactions are crucial for the synthesis of glycine and cysteine, as well as for the production of phospholipids and sphingolipids. L-Serine-13C3 also plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.

Cellular Effects

L-Serine-13C3 influences various cellular processes, including cell proliferation, differentiation, and survival. It is essential for the synthesis of proteins and nucleotides, which are vital for cell growth and division. L-Serine-13C3 also affects cell signaling pathways, such as the mTOR pathway, which regulates cell growth and metabolism. Additionally, it impacts gene expression by serving as a substrate for the synthesis of one-carbon units, which are necessary for methylation reactions .

Molecular Mechanism

The molecular mechanism of L-Serine-13C3 involves its role as a substrate for various enzymes and its participation in metabolic pathways. It binds to enzymes such as phosphoglycerate dehydrogenase, facilitating the conversion of 3-phosphoglycerate to phosphohydroxypyruvate. L-Serine-13C3 also acts as a donor of one-carbon units in the folate cycle, which is essential for the synthesis of methionine and thymidylate. These interactions result in the regulation of gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Serine-13C3 can change over time due to its stability and degradation. Studies have shown that L-Serine-13C3 remains stable under controlled conditions, but its degradation can occur when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with L-Serine-13C3 contributing to sustained cell growth and metabolic activity.

Dosage Effects in Animal Models

The effects of L-Serine-13C3 vary with different dosages in animal models. At low doses, L-Serine-13C3 supports normal cellular functions and metabolic processes. At high doses, it can lead to toxic effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular metabolism and gene expression .

Metabolic Pathways

L-Serine-13C3 is involved in several metabolic pathways, including the serine biosynthesis pathway, the folate cycle, and the glycine and cysteine synthesis pathways. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for its conversion from 3-phosphoglycerate. L-Serine-13C3 also affects metabolic flux and metabolite levels by serving as a precursor for various biomolecules .

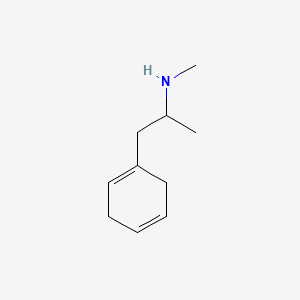

Transport and Distribution

Within cells and tissues, L-Serine-13C3 is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria. L-Serine-13C3’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

L-Serine-13C3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. L-Serine-13C3’s presence in the mitochondria is particularly important for its role in energy metabolism and the synthesis of mitochondrial proteins .

Propiedades

IUPAC Name |

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)